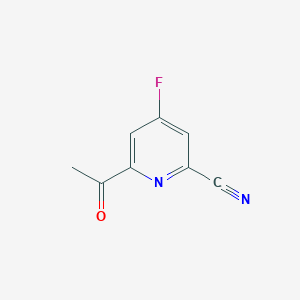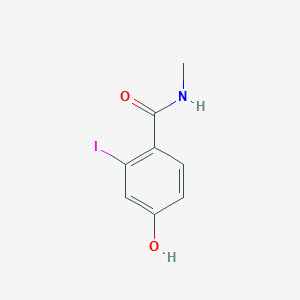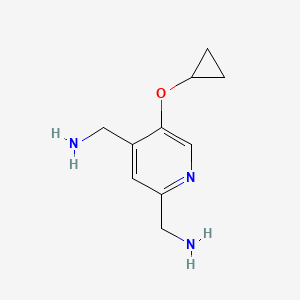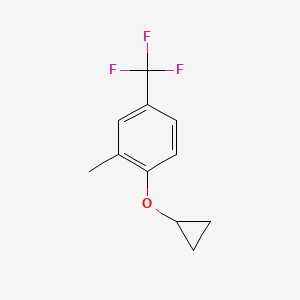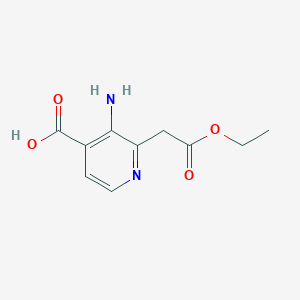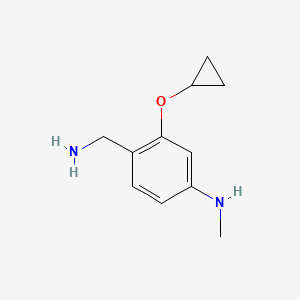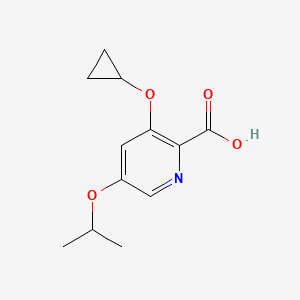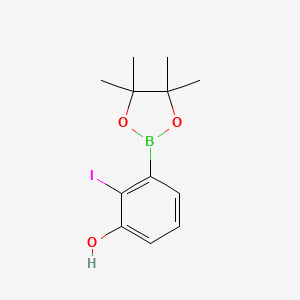
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is an organoboron compound that features both iodine and boron atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron moiety with aryl halides.
Applications De Recherche Scientifique
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates through its reactivity in forming carbon-carbon bonds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action for 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol primarily involves its reactivity in cross-coupling reactions. The boron moiety participates in the transmetalation step of the Suzuki-Miyaura reaction, while the iodine atom can undergo oxidative addition to palladium catalysts. These steps facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-anisole
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoic acid
Uniqueness
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a versatile compound in organic chemistry.
Propriétés
Formule moléculaire |
C12H16BIO3 |
|---|---|
Poids moléculaire |
345.97 g/mol |
Nom IUPAC |
2-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 |
Clé InChI |
ZPHSWNWHDZLHJU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


